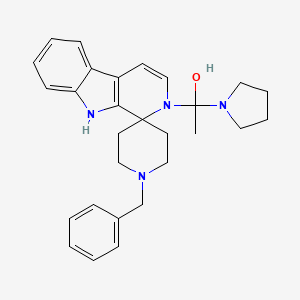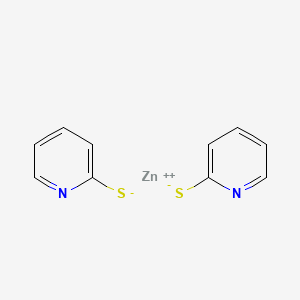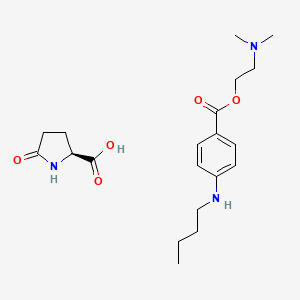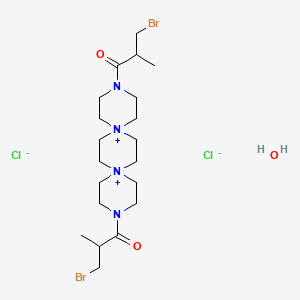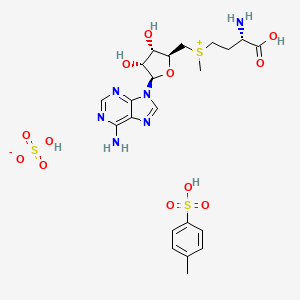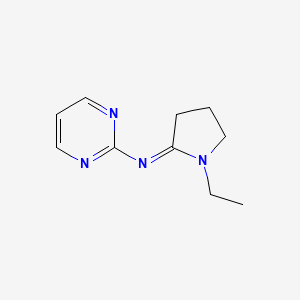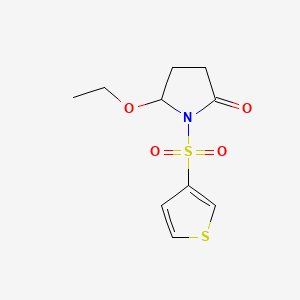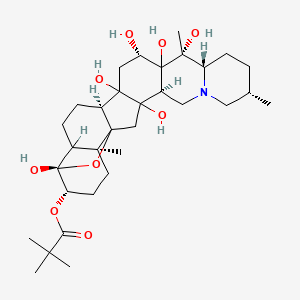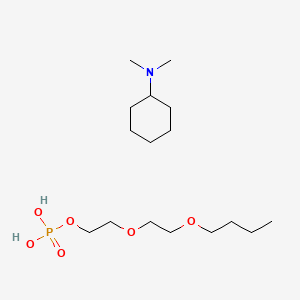
Einecs 303-499-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethyl dihydrogen phosphate, compound with N,N-dimethylcyclohexylamine (CAS 94200-24-5), is a colorless liquid widely used in various industrial applications. It serves as a solvent, dispersant, and corrosion inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl dihydrogen phosphate involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid under controlled conditions. The resulting product is then combined with N,N-dimethylcyclohexylamine to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are mixed under specific temperature and pressure conditions to ensure optimal yield and purity. The process is monitored to maintain the desired reaction conditions and to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphates .
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl dihydrogen phosphate, compound with N,N-dimethylcyclohexylamine, has several scientific research applications:
Chemistry: Used as a solvent and dispersant in various chemical reactions.
Biology: Employed in biochemical assays and as a reagent in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a corrosion inhibitor and anti-gelling agent in coatings and paints
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets. In industrial applications, it prevents the settling of pigments and fillers during storage and acts as an anti-gelling agent when basic pigments and acidic binders are used . The exact molecular pathways involved in its biological applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethyl dihydrogen phosphate: Similar in structure but without the N,N-dimethylcyclohexylamine component.
N,N-Dimethylcyclohexylamine: Similar in structure but without the phosphate ester component.
Uniqueness
The uniqueness of 2-(2-Butoxyethoxy)ethyl dihydrogen phosphate, compound with N,N-dimethylcyclohexylamine, lies in its combined properties of both components. This combination enhances its effectiveness as a solvent, dispersant, and corrosion inhibitor, making it more versatile in various applications compared to its individual components .
Properties
CAS No. |
94200-24-5 |
|---|---|
Molecular Formula |
C16H36NO6P |
Molecular Weight |
369.43 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl dihydrogen phosphate;N,N-dimethylcyclohexanamine |
InChI |
InChI=1S/C8H17N.C8H19O6P/c1-9(2)8-6-4-3-5-7-8;1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h8H,3-7H2,1-2H3;2-8H2,1H3,(H2,9,10,11) |
InChI Key |
DTWUYNWNLHNNME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOP(=O)(O)O.CN(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


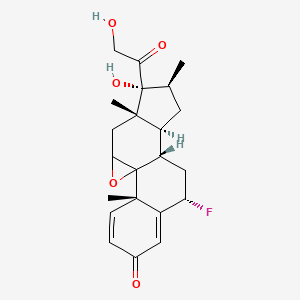
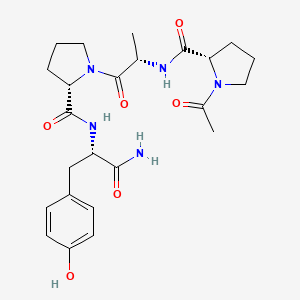
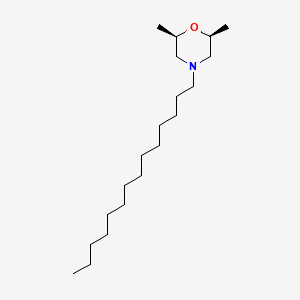
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
